molecular formula C15H13N5O2 B2398042 2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1327502-38-4

2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2398042
CAS No.: 1327502-38-4
M. Wt: 295.302
InChI Key: BQTWPAGBYSSYSC-UHFFFAOYSA-N
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Description

2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of indoline derivatives with triazolopyrimidine precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific indoline and triazolopyrimidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-13(18-9-6-11-4-1-2-5-12(11)18)10-20-15(22)19-8-3-7-16-14(19)17-20/h1-5,7-8H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWPAGBYSSYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)N4C=CC=NC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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